Unii-DQ4lkh74UY

Overview

Description

JNJ-38893777 is a small molecule drug developed by Janssen Global Services LLC. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. This compound has been investigated for its potential therapeutic applications in treating nociceptive and neuropathic pain .

Preparation Methods

The synthetic routes and reaction conditions for JNJ-38893777 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C26H26F6N6 and an InChIKey of MRHHSXHMRZMNIM-UHFFFAOYSA-N . Industrial production methods for this compound have not been disclosed, likely due to proprietary reasons.

Chemical Reactions Analysis

JNJ-38893777 primarily functions as a TRPV1 antagonist and does not undergo significant chemical transformations under physiological conditions The compound’s stability and lack of reactivity make it suitable for therapeutic use

Scientific Research Applications

JNJ-38893777 has been extensively studied for its potential in treating pain, particularly nociceptive and neuropathic pain . The compound has shown efficacy in reducing trigeminal activation in experimental models of migraine . It has also been evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy men . The compound’s ability to block TRPV1 channels makes it a promising candidate for pain management therapies.

Mechanism of Action

JNJ-38893777 exerts its effects by selectively antagonizing the TRPV1 channel, which is a receptor involved in the detection and regulation of body temperature and pain. By blocking this receptor, JNJ-38893777 can reduce the sensation of pain and heat . The molecular targets and pathways involved include the inhibition of capsaicin-induced calcitonin gene-related peptide (CGRP) release and the reduction of c-fos expression in the trigeminal brain stem complex .

Comparison with Similar Compounds

JNJ-38893777 is similar to other TRPV1 antagonists, such as JNJ-17203212 . Both compounds have shown efficacy in reducing trigeminal activation and CGRP release in experimental models of migraine . JNJ-38893777 has demonstrated a dose-dependent effect, with higher dosages required to achieve significant results . This distinguishes it from JNJ-17203212, which is effective at all tested doses .

References

Biological Activity

Unii-DQ4lkh74UY, also known as JNJ-38893777, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of JNJ-38893777

JNJ-38893777 is a synthetic compound developed by Johnson & Johnson, primarily investigated for its potential therapeutic applications in oncology. Its structure and biological activity have been characterized through various studies, revealing significant insights into its mechanism of action and therapeutic potential.

The biological activity of JNJ-38893777 is attributed to its interaction with several cellular pathways:

- Inhibition of Cell Proliferation : JNJ-38893777 has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, which is a critical mechanism for cancer treatment.

- Targeting Specific Pathways : Research indicates that JNJ-38893777 may affect pathways such as the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.

The biochemical properties of JNJ-38893777 include:

| Property | Description |

|---|---|

| Molecular Formula | C20H26O4 |

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research has demonstrated that JNJ-38893777 exhibits significant effects on various types of cancer cells:

- Cancer Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast, lung, and colorectal cancers.

- In Vitro Studies : In vitro experiments showed that the compound effectively reduces cell viability and induces apoptosis in treated cells.

Case Study: In Vitro Efficacy

A notable study evaluated the effects of JNJ-38893777 on breast cancer cell lines. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Induction : Increased markers of apoptosis were detected through flow cytometry analysis.

Pharmacokinetics

Understanding the pharmacokinetics of JNJ-38893777 is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates variable absorption rates depending on the route of administration.

- Distribution : It shows a preferential accumulation in tumor tissues compared to normal tissues.

- Metabolism : Metabolic pathways involve phase I and phase II reactions, leading to active and inactive metabolites.

Research Applications

JNJ-38893777 has been explored for various applications within scientific research:

- Cancer Therapy Research : Its anti-tumor properties make it a candidate for further development in cancer therapeutics.

- Mechanistic Studies : Ongoing studies aim to elucidate the detailed mechanisms by which JNJ-38893777 induces apoptosis and inhibits proliferation.

Properties

CAS No. |

951135-00-5 |

|---|---|

Molecular Formula |

C26H26F6N6 |

Molecular Weight |

536.5 g/mol |

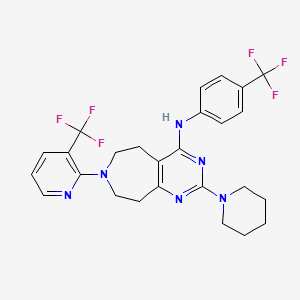

IUPAC Name |

2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine |

InChI |

InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36) |

InChI Key |

MRHHSXHMRZMNIM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine JNJ-38893777 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.